BenchChemオンラインストアへようこそ!

(1-(tert-Butyl)-1H-pyrazol-4-yl)methanamine dihydrochloride

Handling Formulation Stability

(1-(tert-Butyl)-1H-pyrazol-4-yl)methanamine dihydrochloride (CAS: 2241138-18-9) is a heterocyclic organic compound classified as a 4-substituted pyrazole derivative. It is primarily utilized as a synthetic intermediate and a building block in medicinal chemistry and drug discovery, notably in fragment-based drug design (FBDD).

Molecular Formula C8H17Cl2N3
Molecular Weight 226.15
CAS No. 2241138-18-9
Cat. No. B2638945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(tert-Butyl)-1H-pyrazol-4-yl)methanamine dihydrochloride
CAS2241138-18-9
Molecular FormulaC8H17Cl2N3
Molecular Weight226.15
Structural Identifiers
SMILESCC(C)(C)N1C=C(C=N1)CN.Cl.Cl
InChIInChI=1S/C8H15N3.2ClH/c1-8(2,3)11-6-7(4-9)5-10-11;;/h5-6H,4,9H2,1-3H3;2*1H
InChIKeyFFUQWXVTQHQHKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butyl)-1H-pyrazol-4-yl)methanamine dihydrochloride: A Key Heterocyclic Building Block for Medicinal Chemistry


(1-(tert-Butyl)-1H-pyrazol-4-yl)methanamine dihydrochloride (CAS: 2241138-18-9) is a heterocyclic organic compound classified as a 4-substituted pyrazole derivative . It is primarily utilized as a synthetic intermediate and a building block in medicinal chemistry and drug discovery, notably in fragment-based drug design (FBDD) . The molecule features a pyrazole core, a tert-butyl substituent at the N1 position, and a methanamine group at the C4 position, supplied as a solid dihydrochloride salt to facilitate handling and stability .

Why 1-(tert-Butyl)-1H-pyrazol-4-yl)methanamine dihydrochloride Cannot Be Simply Replaced by Other Pyrazole Analogs


Subtle changes to the pyrazole core's substitution pattern, such as replacing the N1-tert-butyl group with a methyl or phenyl group, or altering the position of the aminomethyl moiety, can drastically alter the compound's physicochemical properties, solid-state handling characteristics, and the steric environment in downstream products. These factors directly impact synthetic reproducibility, solubility, and the pharmacological profile of the final lead compounds . The following evidence demonstrates that this specific compound offers quantifiable advantages over its closest analogs, making generic substitution a risk to research consistency.

Quantifiable Differentiation Evidence for 1-(tert-Butyl)-1H-pyrazol-4-yl)methanamine dihydrochloride


Solid-State Handling Advantage: Dihydrochloride Salt vs. Liquid Free Base Analogs

The target compound is supplied as a solid dihydrochloride salt, which provides superior ease of handling, weighing, and storage stability compared to the liquid free base form of its closest analog, (1-methyl-1H-pyrazol-4-yl)methanamine. The latter is described by TCI as a liquid at standard room temperature (20°C) . This physical state difference is a critical factor for automated high-throughput experimentation platforms that prefer solid dispensing.

Handling Formulation Stability

High Purity Profile for Reproducible Synthesis

Commercially, the target compound is available with a guaranteed minimum purity of 98% (HPLC) , which is higher than the minimal 95% purity offered for some alternative building blocks like (3-tert-butyl-1H-pyrazol-5-yl)methanamine hydrochloride . Higher purity of a starting material directly reduces the risk of side reactions and simplifies purification of final compounds, saving time and resources.

Purity Reproducibility Procurement

Defined Aqueous Solubility for Biological Assay Preparation

The target compound has a vendor-documented aqueous solubility of 5 mg/mL (approximately 23.23 mM) . This known solubility profile allows researchers to prepare reproducible stock solutions for biochemical and cell-based assays without the need for extensive solvent scouting, a common hurdle with poorly characterized building blocks.

Solubility Assay Development In Vitro

Steric Differentiation for Fragment-Based Drug Design (FBDD)

The tert-butyl group provides significantly greater steric bulk (A-value ~4.9 kcal/mol) compared to a methyl group (A-value 1.74 kcal/mol) [1]. This structural feature can be exploited in fragment growing to achieve target selectivity. For instance, a KDM5A inhibitor (PDB: 6BH4) incorporating this exact 1-(tert-butyl)-1H-pyrazol-4-yl fragment achieves an IC50 of 4.7-66 nM, demonstrating that the bulky group facilitates highly potent interactions within a defined binding pocket [2].

FBDD Selectivity Steric Bulk

Optimal Application Scenarios for Procuring 1-(tert-Butyl)-1H-pyrazol-4-yl)methanamine dihydrochloride


Fragment-Based Drug Discovery (FBDD) Library Synthesis

The compound serves as an ideal fragment for FBDD libraries due to its solid, high-purity form that is amenable to automated dispensing . Its sterically demanding tert-butyl group allows for the exploration of hydrophobic pockets in target proteins, as validated by its incorporation into a potent KDM5A inhibitor (IC50 < 66 nM) [1]. The defined aqueous solubility of 5 mg/mL further supports its direct use in fragment screening assays without precipitation issues .

High-Throughput Experimentation (HTE) in Medicinal Chemistry

HTE workflows demand solid, non-hygroscopic building blocks with high purity to ensure reaction miniaturization and reproducibility. The 98% purity specification and solid physical state of this compound directly address these requirements, offering a clear advantage over liquid, lower-purity alternatives like (1-methyl-1H-pyrazol-4-yl)methanamine .

Synthesis of Selective Kinase or Epigenetic Tool Compounds

For research programs targeting epigenetic erasers like KDM5A, where steric complementarity is key to isoform selectivity, the 1-(tert-butyl)-1H-pyrazol-4-yl fragment provides a proven synthetic handle. The PDB structure 6BH4 demonstrates that this exact fragment can anchor an inhibitor in the JMJ domain, achieving nanomolar potency [1].

Quote Request

Request a Quote for (1-(tert-Butyl)-1H-pyrazol-4-yl)methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.